molecular formula C9H8ClN3O B13684065 2-(5-Chloro-2-pyridyl)imidazole-5-methanol

2-(5-Chloro-2-pyridyl)imidazole-5-methanol

Cat. No.: B13684065
M. Wt: 209.63 g/mol
InChI Key: ZJOMTUCDWAFYJY-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-pyridyl)imidazole-5-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Chloro-2-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-pyridyl)imidazole-5-methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-pyridyl)imidazole-5-methanol
  • 2-(5-Methyl-2-pyridyl)imidazole-5-methanol
  • 2-(5-Nitro-2-pyridyl)imidazole-5-methanol

Uniqueness

2-(5-Chloro-2-pyridyl)imidazole-5-methanol is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

[2-(5-chloropyridin-2-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C9H8ClN3O/c10-6-1-2-8(11-3-6)9-12-4-7(5-14)13-9/h1-4,14H,5H2,(H,12,13)

InChI Key

ZJOMTUCDWAFYJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C2=NC=C(N2)CO

Origin of Product

United States

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